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molecular formula C21H43N5O7 B1671437 Gentamicin CAS No. 1403-66-3

Gentamicin

Cat. No. B1671437
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-NWNXOGAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000261

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ammonium hydroxide
Yield
7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1.O.C(OCCCCC(ON1C(=O)CCC1=O)=O)(=O)C.O.NN>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C>[OH-:8].[NH4+:26].[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1 |f:3.4,8.9|

Inputs

Step One
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCC(=O)ON1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 2.5 g
ADDITION
Type
ADDITION
Details
Add 0.35 g
ADDITION
Type
ADDITION
Details
Add a solution of 1.0 g
CUSTOM
Type
CUSTOM
Details
Evaporate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in 5 ml
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oily residue and chromatograph it on 200 g

Outcomes

Product
Details
Reaction Time
16 h
Name
ammonium hydroxide
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin
Type
product
Smiles
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04000261

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ammonium hydroxide
Yield
7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1.O.C(OCCCCC(ON1C(=O)CCC1=O)=O)(=O)C.O.NN>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C>[OH-:8].[NH4+:26].[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1 |f:3.4,8.9|

Inputs

Step One
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCC(=O)ON1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 2.5 g
ADDITION
Type
ADDITION
Details
Add 0.35 g
ADDITION
Type
ADDITION
Details
Add a solution of 1.0 g
CUSTOM
Type
CUSTOM
Details
Evaporate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in 5 ml
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oily residue and chromatograph it on 200 g

Outcomes

Product
Details
Reaction Time
16 h
Name
ammonium hydroxide
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin
Type
product
Smiles
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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